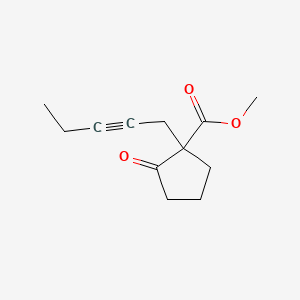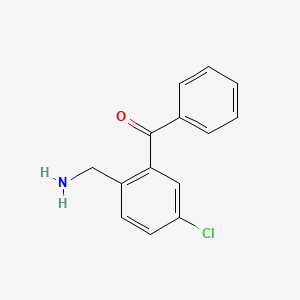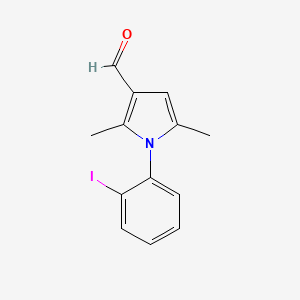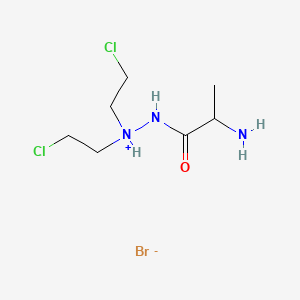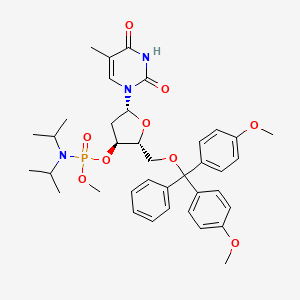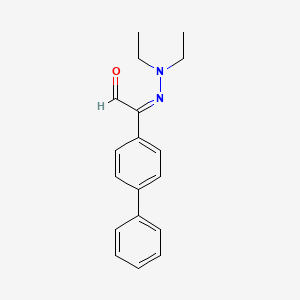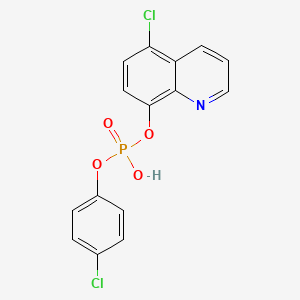
4-(3-methylbutoxy)-N-(2-morpholin-4-ylethyl)benzenecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-methylbutoxy)-N-(2-morpholin-4-ylethyl)benzenecarbothioamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a benzenecarbothioamide core substituted with a 3-methylbutoxy group and a morpholin-4-ylethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methylbutoxy)-N-(2-morpholin-4-ylethyl)benzenecarbothioamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Preparation of 4-(3-methylbutoxy)benzenecarbothioamide: This step involves the reaction of 4-hydroxybenzenecarbothioamide with 3-methylbutyl bromide in the presence of a base such as potassium carbonate to form the 4-(3-methylbutoxy) derivative.
Introduction of the Morpholin-4-ylethyl Group: The next step involves the reaction of the intermediate with 2-chloroethylmorpholine in the presence of a suitable base, such as sodium hydride, to introduce the morpholin-4-ylethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
化学反応の分析
Types of Reactions
4-(3-methylbutoxy)-N-(2-morpholin-4-ylethyl)benzenecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholin-4-ylethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, dimethylformamide, various nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(3-methylbutoxy)-N-(2-morpholin-4-ylethyl)benzenecarbothioamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-(3-methylbutoxy)-N-(2-morpholin-4-ylethyl)benzenecarbothioamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the inhibition of cancer cell proliferation. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
4-(3-methylbutoxy)-N-(2-morpholin-4-ylethyl)benzenecarbothioamide can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
- 4-(3-methylbutoxy)-N-(2-morpholin-4-ylethyl)benzenecarboxamide
- 4-(3-methylbutoxy)-N-(2-piperidin-4-ylethyl)benzenecarbothioamide
- 4-(3-methylbutoxy)-N-(2-morpholin-4-ylethyl)benzenesulfonamide
-
Uniqueness: : The presence of the benzenecarbothioamide core and the specific substitution pattern with the 3-methylbutoxy and morpholin-4-ylethyl groups confer unique chemical and biological properties to the compound
特性
CAS番号 |
69353-29-3 |
|---|---|
分子式 |
C18H28N2O2S |
分子量 |
336.5 g/mol |
IUPAC名 |
4-(3-methylbutoxy)-N-(2-morpholin-4-ylethyl)benzenecarbothioamide |
InChI |
InChI=1S/C18H28N2O2S/c1-15(2)7-12-22-17-5-3-16(4-6-17)18(23)19-8-9-20-10-13-21-14-11-20/h3-6,15H,7-14H2,1-2H3,(H,19,23) |
InChIキー |
JVAAQLWIGLYQJQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCOC1=CC=C(C=C1)C(=S)NCCN2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


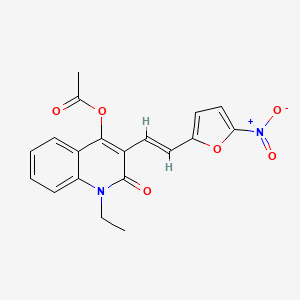
![2-Naphthalenesulfonic acid, 8-amino-5-[(4-aminophenyl)azo]-](/img/structure/B13790140.png)
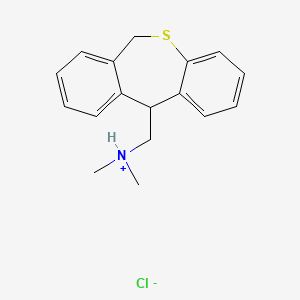
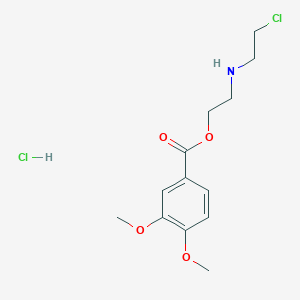
![1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B13790148.png)
